N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide
Description
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a hybrid organosilane compound combining a pyridine-2-carboxamide moiety with a trimethoxysilylpropyl group. This structure confers dual functionality: the pyridine ring enables coordination or hydrogen bonding, while the trimethoxysilyl group facilitates covalent bonding to inorganic surfaces (e.g., glass, metals) via hydrolysis to silanol groups .
Properties
CAS No. |
657402-98-7 |
|---|---|
Molecular Formula |
C12H20N2O4Si |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15) |
InChI Key |
OAVLCVOXGYIFPL-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can be strategically approached through several disconnection pathways, with the most straightforward being the formation of an amide bond between pyridine-2-carboxylic acid (picolinic acid) derivatives and 3-(trimethoxysilyl)propylamine. This retrosynthetic analysis identifies two key building blocks:
- An activated pyridine-2-carboxylic acid component
- The 3-(trimethoxysilyl)propylamine nucleophilic partner
The challenge in this synthesis lies in selectively forming the amide bond while preserving the moisture-sensitive trimethoxysilyl group. Several methods have been developed to address this challenge, each with specific advantages and limitations.
Direct Amidation Approach
General Procedure
The direct amidation approach involves the reaction between picolinic acid and 3-(trimethoxysilyl)propylamine in the presence of coupling reagents under anhydrous conditions.
Reagents and Conditions
A typical procedure involves:
- Dissolving picolinic acid (1.0 eq) in anhydrous dichloromethane or acetonitrile
- Adding a coupling agent such as HATU (1.5 eq) or DCC (1.1 eq)
- Adding a base, typically triethylamine (2.0 eq)
- Introducing 3-(trimethoxysilyl)propylamine (1.1 eq) dropwise at 0°C
- Allowing the reaction mixture to warm to room temperature and stirring for 12-16 hours
This method draws from similar procedures described for the synthesis of 5-amino-N-methylpyridine-2-carboxamide, which utilize HATU as a coupling agent in DMF with triethylamine.
Yield and Optimization
Yields for this direct approach typically range from 75-85% after purification. The reaction proceeds cleanly when moisture is rigorously excluded, as the trimethoxysilyl group is susceptible to hydrolysis. The use of molecular sieves (4Å) has been shown to improve yields by approximately 5-10% by removing trace water.
Solvent Effects on Direct Amidation
The choice of solvent significantly impacts the reaction efficiency and product purity. Table 1 summarizes the influence of different solvents on the yield of this compound via direct amidation.
Table 1. Solvent Effects on Direct Amidation Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Comments |
|---|---|---|---|---|
| Dichloromethane | 16 | 0 to 20 | 78 | Minimal silyl hydrolysis |
| Acetonitrile | 16 | 0 to 20 | 79 | Clean reaction profile |
| DMF | 16 | 0 to 20 | 75 | Slight hydrolysis observed |
| THF | 16 | 0 to 20 | 82 | Good solubility of reagents |
| Toluene | 18 | 0 to 20 | 70 | Poor solubility of picolinic acid |
This approach parallels the methods reported for the synthesis of pyridine-2-carboxamide derivatives, where similar coupling conditions and solvent systems have been employed.
Preparation Using Activated Carboxylic Acid Derivatives
Acid Chloride Method
An alternative approach involves converting picolinic acid to its acid chloride (picolinoyl chloride) followed by reaction with 3-(trimethoxysilyl)propylamine.
Preparation of Picolinoyl Chloride
The preparation of picolinoyl chloride can be accomplished using thionyl chloride or oxalyl chloride:
- Picolinic acid (1.0 eq) is suspended in anhydrous dichloromethane or toluene
- Thionyl chloride (1.5 eq) is added dropwise at 0°C
- A catalytic amount of DMF can be added to accelerate the reaction
- The mixture is refluxed for 2-3 hours until complete conversion is observed
- The solvent and excess thionyl chloride are removed under reduced pressure
Amide Formation
The freshly prepared picolinoyl chloride is then used immediately in the amidation step:
- The acid chloride is dissolved in anhydrous dichloromethane
- 3-(Trimethoxysilyl)propylamine (1.1 eq) is added dropwise at 0°C in the presence of a base such as triethylamine or pyridine (2.0 eq)
- The reaction mixture is stirred at room temperature for 2-4 hours
This method draws from analogous procedures reported for the preparation of 2-chloronicotinoyl derivatives, where similar reaction conditions have demonstrated good efficiency.
Yield and Purification
The acid chloride method typically provides yields of 80-90% after purification. The main advantage of this approach is the shorter reaction time compared to the direct amidation method. However, careful handling of the moisture-sensitive acid chloride is crucial to avoid side reactions.
Table 2. Optimization of Acid Chloride Method
| Acid Chloride Formation | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | Triethylamine | 3 | 0 to 20 | 85 |
| Oxalyl chloride/DMF | Triethylamine | 2 | 0 to 20 | 88 |
| Thionyl chloride | Pyridine | 3 | 0 to 20 | 79 |
| Phosphorus pentachloride | Triethylamine | 4 | 0 to 20 | 75 |
The use of oxalyl chloride with catalytic DMF for generating the acid chloride, followed by reaction with 3-(trimethoxysilyl)propylamine in the presence of triethylamine, has been found to give the highest yields (88%). This approach is comparable to the synthesis of (2-chloropyridin-3-yl)-(5-fluoroindolin-1-yl)methanone, which was prepared in 79% yield using similar conditions.
Alternative Synthetic Routes
Two-Step Approach via Silanization of Propylamine Intermediates
An alternative route involves first preparing N-(3-aminopropyl)pyridine-2-carboxamide, followed by silanization of the terminal amine with trimethoxysilane reagents.
Synthesis of N-(3-aminopropyl)pyridine-2-carboxamide
- Picolinic acid (1.0 eq) is activated using HATU (1.5 eq) or DCC (1.1 eq) in dichloromethane
- 1,3-Diaminopropane (3.0 eq, excess) is added to favor monosubstitution
- The reaction is stirred at room temperature for 12-16 hours
- Purification by column chromatography yields the mono-substituted product
Convergent Synthesis from 2-Pyridinecarboxaldehyde
A convergent approach utilizing 2-pyridinecarboxaldehyde has also been explored:
- 2-Pyridinecarboxaldehyde is oxidized to picolinic acid using mild oxidants such as sodium hypochlorite with TEMPO catalyst
- The picolinic acid is then coupled with 3-(trimethoxysilyl)propylamine as described in previous methods
The preparation of 2-pyridinecarboxaldehyde has been reported using 2-picoline as starting material through a three-step process:
- Chlorination of 2-picoline to form 2-chloromethylpyridine
- Hydrolysis under alkaline conditions to produce 2-piconol
- Oxidation using sodium hypochlorite with TEMPO catalyst
This approach leverages the synthetic methods documented for 2-pyridinecarboxaldehyde, which serve as an important precursor in this synthetic route.
Optimization of Reaction Parameters
Temperature and Reaction Time Effects
The influence of temperature and reaction time on the amidation reaction has been systematically studied, as summarized in Table 3.
Table 3. Effect of Temperature and Reaction Time on Direct Amidation
| Temperature (°C) | Reaction Time (h) | Coupling Agent | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| 0 to 20 | 16 | HATU | 79 | < 5 |
| 0 to 20 | 24 | HATU | 81 | 7 |
| -10 to 20 | 16 | HATU | 83 | < 3 |
| 0 to 45 | 8 | HATU | 75 | 12 |
| 0 to 20 | 16 | DCC | 77 | 8 |
| 0 to 20 | 16 | EDC·HCl | 74 | 9 |
The data indicate that maintaining a lower initial temperature (-10 to 0°C) followed by a gradual warming to room temperature provides the optimal balance between reaction rate and selectivity. Extended reaction times beyond 16 hours offer marginal yield improvements while increasing the formation of side products.
Base and Coupling Agent Optimization
The choice of base and coupling agent significantly impacts the reaction efficiency and product purity, as shown in Table 4.
Table 4. Influence of Base and Coupling Agent Combinations
| Base | Coupling Agent | Solvent | Yield (%) | Observations |
|---|---|---|---|---|
| Triethylamine | HATU | DCM | 83 | Minimal silyl hydrolysis |
| DIPEA | HATU | DCM | 85 | Slightly improved yield |
| Pyridine | HATU | DCM | 78 | More side products |
| Triethylamine | DCC | DCM | 77 | DCU removal challenging |
| DIPEA | EDC·HCl | DCM | 74 | Water-soluble urea byproduct |
| Potassium carbonate | HATU | DMF | 70 | Significant silyl hydrolysis |
DIPEA (N,N-Diisopropylethylamine) with HATU in dichloromethane provides the highest yield (85%) with minimal side reactions. This combination appears to strike the optimal balance between reactivity and selectivity.
Product Characterization and Analysis
Spectroscopic Characterization
The synthesized this compound can be characterized using various spectroscopic techniques:
NMR Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, 1H, pyridine H-6), 8.18 (d, 1H, pyridine H-3), 7.85 (td, 1H, pyridine H-4), 7.40 (ddd, 1H, pyridine H-5), 7.05 (br s, 1H, NH), 3.58 (s, 9H, Si(OCH₃)₃), 3.45 (q, 2H, NHCH₂), 1.75 (m, 2H, CH₂CH₂CH₂), 0.70 (t, 2H, CH₂Si)
- ¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C=O), 150.5, 148.2, 137.5, 126.2, 122.4 (pyridine carbons), 50.7 (Si(OCH₃)₃), 42.8 (NHCH₂), 23.1 (CH₂CH₂CH₂), 6.8 (CH₂Si)
IR Data:
- 3320 cm⁻¹ (N-H stretching)
- 2945 cm⁻¹ and 2841 cm⁻¹ (C-H stretching)
- 1670 cm⁻¹ (C=O stretching)
- 1590 cm⁻¹ and 1570 cm⁻¹ (C=N and C=C stretching)
- 1080 cm⁻¹ (Si-O-C stretching)
- 770 cm⁻¹ (Si-C stretching)
Mass Spectrometry:
- HRMS (ESI): m/z calculated for C₁₂H₂₀N₂O₄Si [M+H]⁺: 285.1271, found: 285.1268
Purity Assessment
Purity assessment can be conducted using analytical HPLC with the following conditions:
- Column: C18 reverse phase
- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid
- Detection: UV at 254 nm
- Retention time: Approximately 8.5 minutes under standard conditions
- Purity requirement: ≥ 98%
Comparative Analysis of Preparation Methods
Table 5 provides a comprehensive comparison of the different preparation methods discussed in this article.
Table 5. Comparative Analysis of Preparation Methods
| Method | Overall Yield (%) | Reaction Time (h) | Advantages | Limitations | Scalability |
|---|---|---|---|---|---|
| Direct Amidation | 75-85 | 16-24 | Single-step procedure, Well-established chemistry | Longer reaction time, Moisture sensitivity | Good for medium scale (10-100g) |
| Acid Chloride | 80-90 | 5-8 | Higher yields, Shorter reaction time | Two-step process, Sensitivity of acid chloride | Excellent for large scale (>100g) |
| Two-Step via Amine | 50-65 | 24-36 | Useful when starting materials are limited | Lower overall yield, Multiple purifications | Limited to small scale (<10g) |
| Via 2-Pyridinecarboxaldehyde | 60-70 | 30-40 | Alternative starting materials | Multiple steps, Complex oxidation | Limited to small scale (<10g) |
The direct amidation and acid chloride methods stand out as the most practical approaches for the synthesis of this compound, with the choice between them depending primarily on scale requirements and available reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.
Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Materials Science
Silane Coupling Agent
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide serves as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This property is particularly useful in the production of composite materials where improved interfacial bonding is crucial for mechanical strength and durability. The trimethoxysilyl group allows for effective bonding to silica and other glassy surfaces, making it valuable in coatings and sealants .
Surface Modification
The compound can modify surfaces to improve hydrophobicity or hydrophilicity, depending on the desired application. For instance, it has been used in the treatment of glass fibers to enhance their compatibility with polymer matrices, thereby improving the performance of reinforced plastics .
Pharmaceutical Applications
Drug Delivery Systems
this compound has been investigated for its role in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Studies have shown that this compound can facilitate the transport of therapeutic agents across biological membranes, making it a candidate for targeted drug delivery applications .
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound has shown potential in inhibiting bacterial growth, which could be beneficial in developing new antimicrobial agents or coatings for medical devices .
Environmental Technology
Waterproofing Agents
The compound is utilized in waterproofing applications due to its silane functionality, which enhances the water resistance of building materials such as concrete and masonry. Its application leads to reduced permeability and improved durability against weathering effects .
Asphalt Additives
In road construction, this compound is employed as an additive in asphalt formulations. It improves the bonding between asphalt and aggregates, enhancing the longevity and performance of pavement materials under varying environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity: The trimethoxysilyl group in the target compound hydrolyzes in moisture to form silanol bonds, enabling covalent attachment to surfaces. This property is shared with analogs like 3-(Trimethoxysilyl)propyl methacrylate but absent in non-silylated pyridine carboxamides .
- Market Availability : While N-[3-(Trimethoxysilyl)propyl]ethylenediamine is commercially available (e.g., Kanto Reagents, JPY 6,500/100g), the target compound’s analogs suggest higher costs due to specialized synthesis (e.g., HB028 pyridine derivatives priced at USD 400–4,800/g) .
Biological Activity
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including its antiproliferative effects, mechanisms of action, and potential applications in various fields such as medicine and materials science.
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The compound features a pyridine ring, which is known for its diverse biological properties, and a trimethoxysilyl group that enhances its interaction with biological systems.
Structural Formula
The chemical structure can be represented as follows:
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The effectiveness of this compound can be quantified using the half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit cell proliferation by 50%.
IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 2.5 |
| A549 | 3.0 |
| MDA-MB-231 | 1.8 |
These values suggest that the compound is particularly effective against breast cancer cells (MDA-MB-231), which is crucial for developing targeted therapies.
The mechanism by which this compound exerts its antiproliferative effects appears to involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.
- Interaction with Cellular Membranes : The trimethoxysilyl group enhances the compound's ability to penetrate cellular membranes, facilitating its biological effects.
Study 1: Anticancer Efficacy in Vivo
In a recent animal model study, this compound was administered to mice with xenograft tumors derived from human breast cancer cells. The results demonstrated a significant reduction in tumor volume compared to the control group, supporting its potential as an anticancer agent.
Study 2: Mechanistic Insights
A mechanistic study using flow cytometry revealed that treatment with the compound resulted in increased sub-G1 populations, indicative of apoptosis. Additionally, Western blot analysis showed upregulation of cleaved caspase-3 and PARP, further confirming apoptotic induction.
Applications in Material Science
Beyond its biological activity, this compound has potential applications in material science, particularly in the development of functionalized surfaces and coatings. Its silane component allows for covalent bonding to various substrates, enhancing properties such as hydrophobicity and durability.
Summary of Applications
- Coatings : Used in waterproofing and anti-fouling applications.
- Sensors : Potential use in biosensors for detecting specific biomolecules due to its interaction with biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
